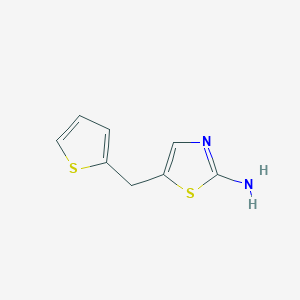

2-Amino-5-(2-thienylmethyl)thiazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(thiophen-2-ylmethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S2/c9-8-10-5-7(12-8)4-6-2-1-3-11-6/h1-3,5H,4H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVCQVSFYRYSGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CN=C(S2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 2 Amino 5 2 Thienylmethyl Thiazole Analogs

Positional Substitution Effects on Biological Activity

The biological activity of 2-aminothiazole (B372263) derivatives is highly dependent on the nature and position of substituents on the thiazole (B1198619) ring. nih.govtandfonline.com Understanding these effects is fundamental to designing more potent and selective compounds.

The substituent at the C5-position of the thiazole ring plays a critical role in modulating the biological activity of 2-aminothiazole analogs. The introduction of various groups at this position can significantly impact the compound's interaction with biological targets.

For instance, in a series of 2-amino-4-(3ʹ,4ʹ,5ʹ-trimethoxyphenyl)-5-aryl thiazoles, the nature of the aryl group at the 5-position was found to be a key determinant of antiproliferative activity. nih.gov An ethoxy group at the para-position of a phenyl ring at C5 resulted in the most active compound in the series, demonstrating potent activity against several cancer cell lines. nih.gov This highlights the importance of the electronic and steric properties of the C5 substituent.

Specifically, the presence of a 2-thienylmethyl group at the 5-position, as in the title compound, introduces a five-membered aromatic ring with a sulfur heteroatom. This group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can contribute to the binding affinity of the molecule to its target protein. The synthesis of 2-amino-5-(2-thienylmethyl)thiazole has been achieved through the cyclization of 2-chloro-3-(2-thienyl)propanal with thiourea (B124793). researchgate.net

The carboxanilide side chain at the fifth position of the thiazole ring has also been identified as significant for cytostatic impact on certain cancer cell lines. nih.govmdpi.com This further emphasizes the diverse range of functionalities that can be effectively utilized at this position to achieve desired biological outcomes.

Table 1: Effect of 5-Position Substituents on Biological Activity

| Substituent at 5-Position | Observed Biological Effect | Reference |

|---|---|---|

| Aryl group (e.g., p-ethoxyphenyl) | Potent antiproliferative activity. nih.gov | nih.gov |

| Thienylmethyl group | Potential for various non-covalent interactions. researchgate.net | researchgate.net |

| Lipophilic groups (methyl, bromo, phenyl) | Moderate to good antitumor activity in some cases. nih.gov | nih.gov |

| Methyl group | Decreased potency in certain series. nih.gov | nih.gov |

| Carboxanilide side chain | Significant for cytostatic impact. nih.govmdpi.com | nih.govmdpi.com |

While the 5-position is crucial, substitutions at the N-2 and C-4 positions of the thiazole ring also profoundly influence the pharmacological profile of these compounds. nih.govnih.gov

The amino group at the N-2 position is a key feature of the 2-aminothiazole scaffold and serves as a versatile handle for chemical modification. researchgate.net The potency of analogs can be modulated by substituting this amino group. For instance, in one study, the activity at the 2-position was found to increase in the order of NHCH3 > CH3 >> N(CH3)2, indicating that a secondary amine is more favorable than a tertiary amine or a methyl group at this position. nih.gov The N-2 position exhibits high flexibility for substitution, and modifications at this site have led to significant improvements in the activity of some derivatives. nih.gov

The C-4 position of the thiazole ring is also critical for biological activity. SAR studies have shown that the substituent at C-4 can be strictly required for potency in some cases. nih.gov For example, the presence of a 2-pyridyl moiety at C-4 was found to be essential for the anti-tubercular activity of a series of aminothiazoles. nih.gov In contrast, introducing a phenyl group at the C4-position had a similar effect to a methyl group in decreasing potency in another study. nih.gov This highlights the context-dependent nature of SAR at the C-4 position.

Isosteric replacement of the thiazole ring itself has also been investigated. Replacing the 2-aminothiazole with a 2-aminooxazole, for example, has been shown to improve antimicrobial activity and physicochemical properties in certain series. mdpi.com

Chemical Modifications and Resultant Activity Modulations

Building upon the understanding of positional effects, medicinal chemists employ various chemical modification strategies to fine-tune the biological activity of 2-aminothiazole analogs.

Substitution on the exocyclic amino group at the N-2 position is a common strategy to modulate the pharmacological profile of 2-aminothiazole derivatives. researchgate.net The nature of the substituent can influence factors such as potency, selectivity, and pharmacokinetic properties.

Systematic studies have shown that the N-2 position is highly tolerant to a wide range of substituents. nih.gov For example, the introduction of substituted benzoyl groups at the N-2 position of 4-(2-pyridinyl)-1,3-thiazol-2-amine led to a more than 128-fold improvement in antitubercular activity. nih.gov This demonstrates the significant potential of N-acylation to enhance potency. The activity of N-acyl substituted aminothiazoles can also be dependent on the chain length of the acyl group, with potency increasing with chain length up to a certain point. nih.gov

The type of linkage at the N-2 position is also important. For instance, the inversion of an amide linkage at this position has been explored to understand its importance for biological activity. nih.gov

The introduction of acyl and aryl groups at various positions of the 2-aminothiazole scaffold is a widely used strategy to modulate biological activity. tandfonline.comnih.gov

N-acylation at the 2-amino position is a common modification. nih.govnih.gov Studies have shown that the introduction of an acyl chain of a certain length can improve activity. For example, a propanamido function (three-carbon chain) at the 2-amino position was found to enhance antitumor activity more than an acetamido moiety (two-carbon chain). nih.gov The nature of the acyl group, whether aliphatic or aromatic, also plays a role, with aromatic substitutions sometimes leading to improved antitumor activity. nih.gov

Aryl substituents at the C-4 and C-5 positions also have a significant impact. In some series, an electron-withdrawing group at the para-position of an aryl ring attached to the C-4 position of the thiazole enhanced biological potential. tandfonline.com The presence of a phenyl group at the C4-position has been shown to have a similar effect on potency as a methyl group in certain contexts. nih.gov Furthermore, the introduction of arylazo moieties at the fifth position has been explored for antimicrobial activities. nih.gov

Table 2: Effects of Acyl and Aryl Substituents on Biological Activity

| Modification | Position | Substituent | Observed Effect | Reference |

|---|---|---|---|---|

| N-Acylation | N-2 | Propanamido | Improved antitumor activity compared to acetamido. nih.gov | nih.gov |

| N-Acylation | N-2 | Substituted benzoyl | Significant improvement in antitubercular activity. nih.gov | nih.gov |

| Aryl Substitution | C-4 | Aryl ring with para-electron-withdrawing group | Enhanced biological potential. tandfonline.com | tandfonline.com |

| Aryl Substitution | C-5 | Arylazo moiety | Antimicrobial activity. nih.gov | nih.gov |

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful approach in drug design to create novel compounds with improved activity and selectivity. researchgate.netnih.gov The 2-aminothiazole scaffold is frequently used as a building block in such strategies. researchgate.net

For instance, 2-aminothiazole moieties have been hybridized with other biologically active fragments like benzofuroxan (B160326) to generate new compounds with potential anticancer activity. mdpi.com The rationale behind this approach is that the resulting hybrid molecule may interact with multiple biological targets or exhibit a synergistic effect, leading to enhanced therapeutic efficacy. nih.gov

Other examples include the hybridization of 2-aminobenzothiazole (B30445) with moieties like thiazolidinedione (TZD) or cyanothiouracil (CT) to design new inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov These hybrid molecules have demonstrated potent inhibitory activity against tumor cell proliferation. nih.gov The 2-aminothiazole fragment can also be involved in the formation of various non-covalent interactions, such as hydrogen bonds and π-π stacking, which are crucial for the binding of the hybrid molecule to its target protein. nih.gov

Specific SAR Case Studies

Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, is a key regulator of T-cell signaling. scispace.comresearchgate.net Its inhibition presents a promising strategy for treating inflammatory and autoimmune diseases. researchgate.net A series of 2-amino-5-[(thiomethyl)aryl]thiazoles and 2-amino-5-(thioaryl)thiazoles have been synthesized and evaluated for their Itk inhibitory activity. nih.govnih.gov

The general structure-activity relationship for these aminothiazole-based Itk inhibitors reveals several key features. The 2-aminothiazole core is essential for activity, likely acting as a hinge-binding motif. researchgate.net Modifications at the 5-position of the thiazole ring with a (thiomethyl)aryl or thioaryl group have been extensively explored to optimize potency and selectivity. nih.govnih.gov

In the 2-amino-5-[(thiomethyl)aryl]thiazole series, the nature and substitution pattern of the aryl ring significantly impact inhibitory potency. For instance, compound 2 (structure not fully disclosed in the provided abstract) was identified as a potent and selective Itk inhibitor. nih.gov It demonstrated the ability to inhibit anti-TCR antibody-induced IL-2 production in mice, highlighting its in vivo activity. nih.gov

Similarly, in the 2-amino-5-(thioaryl)thiazole series, compound 3 (structure not fully disclosed) emerged as a potent and selective inhibitor of Itk. nih.gov This compound also showed efficacy in a mouse model of ovalbumin-induced allergy/asthma by reducing lung inflammation. nih.gov The discovery of these potent inhibitors, BMS-488516 and BMS-509744, which are ATP competitive, underscores the importance of the aminothiazole scaffold in targeting the ATP binding site of Itk. scispace.com

The selectivity of these inhibitors against other Tec family kinases is a crucial aspect of their development. scispace.com For example, BMS-488516 and BMS-509744 exhibited over 200-fold selectivity for Itk. scispace.com This selectivity is often rationalized through molecular modeling and crystallography, which help in understanding the binding interactions within the kinase domain. researchgate.net

Table 1: SAR of Aminothiazole-Based Itk Inhibitors

| Compound Series | Key Structural Features | Biological Activity | Reference |

|---|---|---|---|

| 2-amino-5-[(thiomethyl)aryl]thiazoles | Aryl ring substitutions | Potent and selective Itk inhibition; inhibits IL-2 production in vivo. | nih.gov |

| 2-amino-5-(thioaryl)thiazoles | Aryl ring substitutions | Potent and selective Itk inhibition; reduces lung inflammation in a mouse asthma model. | nih.gov |

| BMS-488516 | Aminothiazole core | Potent Itk inhibitor (IC50 = 96 nM), >200-fold selectivity. | scispace.com |

| BMS-509744 | Aminothiazole core | Potent Itk inhibitor (IC50 = 19 nM), >200-fold selectivity. | scispace.com |

Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of the misfolded prion protein (PrPSc). nih.gov The 2-aminothiazole scaffold has been identified as a promising starting point for the development of antiprion therapeutics. nih.govnih.gov Structure-activity relationship studies have been crucial in optimizing these compounds for improved potency and pharmacokinetic properties, particularly brain exposure. nih.govacs.org

Initial screenings identified 2-aminothiazoles as active in reducing PrPSc levels in infected neuroblastoma cell lines. nih.gov Subsequent SAR studies focused on modifying different parts of the 2-aminothiazole structure to enhance efficacy and drug-like properties. nih.gov These studies revealed that while the central 2-aminothiazole core is important, substitutions at both the amino group and the 5-position of the thiazole ring significantly influence antiprion activity. nih.govcureffi.org

A key finding was that modifications to the A–B and B–C ring linkages had a considerable impact on potency. For example, introducing an amide linkage was better tolerated at the A–B ring connection than at the B–C ring connection. nih.gov Furthermore, alkylation or acylation of the amino B–C ring linkage was tolerated, indicating that a hydrogen bond donor is not an absolute requirement at this position. nih.gov

These systematic explorations led to the identification of analogs with significantly improved potency, with some compounds exhibiting EC50 values as low as 81 nM in cell-based assays. nih.gov One notable analog, (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine, demonstrated an EC50 of 0.94 µM and achieved high concentrations in the brains of mice after oral administration, highlighting successful pharmacokinetic optimization. nih.govacs.org This demonstrates that the 2-aminothiazole scaffold can be modified to produce orally bioavailable compounds with favorable central nervous system penetration. nih.govacs.org

Table 2: SAR of 2-Aminothiazole Analogs for Antiprion Activity

| Modification | Effect on Antiprion Activity | Key Findings | Reference |

|---|---|---|---|

| A-B Ring Linkage | Tolerated amide linkage. | Maintained or improved potency. | nih.gov |

| B-C Ring Linkage | Less tolerant to amide linkage. | Reduced potency. | nih.gov |

| Amino B-C Linkage | Alkylation/acylation tolerated. | Hydrogen bond donor not essential. | nih.gov |

| Overall Optimization | Systematic modifications. | Analogs with EC50 as low as 81 nM and good brain penetration. | nih.govacs.org |

The Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. nih.gov Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy. nih.gov The 2-aminothiazole scaffold has been investigated as a template for the development of Aurora kinase inhibitors. mdpi.comnih.gov

Quantitative structure-activity relationship (QSAR) studies have been instrumental in designing and predicting the activity of novel 2-aminothiazole-based Aurora kinase inhibitors. nih.govacs.org These studies have identified key molecular descriptors, such as atomic volume, atomic charges, and electronegativity, that play a significant role in inhibitory activity. nih.gov

SAR studies on a series of 2-aminophenyl-5-halothiazoles revealed that substitutions on the aminothiazole core influence their inhibitory activity against Aurora kinases. nih.govmdpi.com The arrows in the general SAR figure for aminothiazole Aurora inhibitors indicate the positions where substitutions have been tested, highlighting the importance of the nature and position of these substitutions. mdpi.com

Molecular docking and dynamic simulation studies have further elucidated the binding interactions of these inhibitors with the active site of Aurora kinases. nih.gov For example, in a study of newly designed 2-aminothiazole derivatives, several compounds showed excellent binding interactions with the Aurora kinase protein (1MQ4). nih.gov These computational approaches, combined with experimental data, provide a rational basis for the design of more potent and selective inhibitors. nih.govacs.org

Table 3: SAR of 2-Aminothiazole Analogs for Aurora Kinase Inhibition

| Compound Series/Study Type | Key Structural Features/Descriptors | Biological Activity/Findings | Reference |

|---|---|---|---|

| 2-Aminophenyl-5-halothiazoles | Substitutions on the aminothiazole core. | Varied activities on Aurora kinase inhibition. | nih.govmdpi.com |

| QSAR Studies | Atomic volume, atomic charges, electronegativity. | Important for designing newer lead compounds. | nih.govacs.org |

| Designed 2-Amino Thiazole Derivatives | Specific substitutions based on QSAR models. | Excellent binding interactions with the active site of Aurora kinase. | nih.gov |

Computational Chemistry and in Silico Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of 2-Amino-5-(2-thienylmethyl)thiazole, docking studies are essential for understanding its potential interactions with biological targets.

Predicting the binding mode of a ligand within a protein's active site is a primary goal of molecular docking. For derivatives of 2-aminothiazole (B372263), studies have shown that these compounds can effectively fit into the binding pockets of various enzymes. For instance, docking studies on 2-aminothiazole derivatives with targets like cyclooxygenase (COX) have revealed that the trimethoxyphenyl ring of the thiazole (B1198619) derivative orients itself in close proximity to key residues like Arg120 within the hydrophobic channel of the enzyme. mdpi.com Similarly, in studies involving other thiazole derivatives, the ligands are presumed to be flexible, allowing for the rotation of all rotatable bonds to find the most stable conformation within the enzyme's active site. ekb.eg The binding mode of a related compound, (5E)-3-(2-aminoethyl)-5-(2-thienylmethylene)-1, 3-thiazolidine-2, 4-dione, was explored with unliganded HIV-1 Reverse Transcriptase (PDB ID: 1DLO) to determine its potential as an inhibitor. bioinformation.net In studies on 2,5-dichloro thienyl substituted thiazoles, docking was used to investigate their inhibitory potential against the enzyme l-glutamine: d-fructose-6-phosphate amidotransferase (GlcN-6-P). nih.gov

The stability of a protein-ligand complex is governed by various non-covalent interactions, including hydrogen bonds and hydrophobic interactions. Computational analyses of 2-aminothiazole derivatives have identified key interaction forces. In the case of a 2-amino-4,5-diarylthiazole derivative targeting glutamine-fructose-6-phosphoamidamitransferase (GFAT), hydrogen bonds were observed with Gly-500 and Glu-591 residues, while hydrophobic interactions were maintained with Leu-587, Gln-451, and Gln-591. mdpi.comnih.gov This highlights the critical role of the hydroxyl group in forming these interactions. mdpi.com Another study on a different thiazole derivative targeting COX-2 showed hydrogen bond interactions with key residues such as Arg120, Tyr355, Ser530, Met522, and Trp387, and hydrophobic contacts with Leu352, Val349, Leu359, Phe518, Gly526, and Ala527. mdpi.com The sulfur atom of the thiazole ring has also been noted to interact with residues like Ser530 through hydrogen bonding. mdpi.com

Docking scores are used to rank different binding poses of a ligand, with lower binding energy scores typically indicating a more favorable interaction. In studies of 2-amino-4,5-diarylthiazole derivatives against various anti-Candida albicans targets, docking scores ranged from -4.894 kcal/mol to -8.104 kcal/mol. mdpi.com For instance, the docking score against CYP51 was -8.104 kcal/mol, against GFAT was -7.426 kcal/mol, against Hsp90 was -6.431 kcal/mol, and against Yck2 was -4.894 kcal/mol. mdpi.com Another study on 2-aminothiazole derivatives as inhibitors of metabolic enzymes reported estimated binding energies ranging from -6.75 to -7.96 kcal/mol for various targets. nih.gov The conformation with the lowest binding energy is typically selected for further analysis. ekb.eg

| Thiazole Derivative | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| 2-amino-4,5-diarylthiazole derivative (5a8) | CYP51 | -8.104 mdpi.com |

| 2-amino-4,5-diarylthiazole derivative (5a8) | GFAT | -7.426 mdpi.com |

| 2-amino-4,5-diarylthiazole derivative (5a8) | Hsp90 | -6.431 mdpi.com |

| 2-amino-4,5-diarylthiazole derivative (5a8) | Yck2 | -4.894 mdpi.com |

| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | hCA I | -6.75 nih.gov |

| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | hCA II | -7.61 nih.gov |

| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | AChE | -7.86 nih.gov |

| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | BChE | -7.96 nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of molecules like this compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT studies, often using the B3LYP functional with a 6-31G or higher basis set, have been employed to optimize the geometry and calculate properties of various thiazole derivatives. mdpi.commgesjournals.com For instance, the geometry of 2-[4-amino-2-(4-methylphenylamino) thiazol-5-oyl]benzothiazole was optimized using the B3LYP/6-31G DFT method. mgesjournals.com Such calculations provide data on bond lengths, bond angles, and dihedral angles. mgesjournals.com DFT methods have also been used to study the protonation of substituted thiazole derivatives, showing a good correlation between calculated and experimental pKa values. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO (ΔE) indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. irjweb.com For a thiazole derivative, N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine, the HOMO-LUMO energy gap was calculated to be -4.6991 eV. irjweb.com In another study on a mercapto-thiadiazole molecule, the HOMO-LUMO energy gap was calculated using both DFT (B3LYP) and Hartree-Fock (HF) methods. dergipark.org.trresearchgate.net The analysis of HOMO and LUMO energy levels helps in understanding charge transfer interactions within the molecule. irjweb.com

| Thiazole Derivative | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine | B3LYP/6-311G(d,p) | -5.5293 irjweb.com | -0.8302 irjweb.com | 4.6991 irjweb.com |

| 2-[4-amino-2-(4-methylphenylamino) thiazol-5-oyl]benzothiazole (AMPATOB) | DFT/B3LYP/6-31G | Not Specified | Not Specified | Not Specified mgesjournals.com |

| 2-amino-5-arylazothiazole derivatives | DFT/DMOL3 | Not Specified | Not Specified | Not Specified mdpi.com |

Dipole Moment and Mulliken Charge Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure of a molecule. niscpr.res.in The dipole moment and Mulliken atomic charges are fundamental properties derived from these calculations, offering insights into the molecule's polarity, reactivity, and intermolecular interactions. niscpr.res.innih.gov

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom within a molecule. niscpr.res.inchemrxiv.org This analysis helps in understanding the electronic distribution and identifying electrophilic and nucleophilic sites. niscpr.res.in In thiazole derivatives, the nitrogen and sulfur heteroatoms, along with other electronegative atoms, typically exhibit negative charges, while hydrogen and certain carbon atoms carry positive charges. niscpr.res.inscirp.org These charge distributions are crucial for predicting how the molecule will interact with other molecules, including biological targets. niscpr.res.innih.gov For instance, the charge on specific atoms can play a significant role in the binding affinity of a compound to an enzyme's active site. nih.gov

| Atom | Calculated Charge (arbitrary units) | Significance |

|---|---|---|

| Thiazole Nitrogen (N) | Negative | Acts as a potential hydrogen bond acceptor. niscpr.res.in |

| Thiazole Sulfur (S) | Positive | Contributes to the overall electronic character of the ring. niscpr.res.in |

| Amino Group Nitrogen (N) | Negative | Can act as a hydrogen bond donor and influences basicity. niscpr.res.in |

| Amino Group Hydrogens (H) | Positive | Participate in hydrogen bonding. niscpr.res.in |

| Thiazole Ring Carbons (C) | Variable (Positive/Negative) | Charge depends on the specific position and substituents. niscpr.res.in |

Theoretical Vibrational Spectra Analysis

The calculations are typically performed using DFT methods, such as B3LYP, with a suitable basis set. niscpr.res.innih.gov The output provides a list of vibrational frequencies and their corresponding intensities. dergipark.org.tr For complex molecules like this compound, this analysis helps in assigning the observed peaks in the experimental IR spectrum to specific bond stretches, bends, and torsions within the molecule. dergipark.org.tr For example, characteristic frequencies for N-H stretching of the amino group, C=N stretching within the thiazole ring, and C-S stretching of both the thiazole and thienyl rings can be predicted and identified.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Theoretical (Calculated) (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H stretch (amino) | ~3400-3300 | ~3450-3350 | Stretching of the amine group's N-H bonds. mdpi.com |

| C-H stretch (aromatic) | ~3100-3000 | ~3120-3020 | Stretching of C-H bonds in the thienyl and thiazole rings. |

| C=N stretch (thiazole) | ~1640 | ~1650 | Stretching of the carbon-nitrogen double bond in the thiazole ring. |

| C=C stretch (ring) | ~1550 | ~1560 | Stretching of carbon-carbon double bonds in the aromatic rings. |

| C-S stretch | ~700 | ~710 | Stretching of the carbon-sulfur bonds in the rings. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. excli.de QSAR is a cornerstone of modern drug discovery, enabling the prediction of activity for novel compounds and guiding the synthesis of more potent and selective molecules. excli.dedergipark.org.tr

Predictive Modeling of Biological Activity

QSAR models are built using a dataset of compounds for which the biological activity (e.g., IC₅₀ values for enzyme inhibition) has been experimentally determined. laccei.org The chemical structures are converted into a set of numerical values known as molecular descriptors. researchgate.net Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create a model that correlates these descriptors with the observed activity. excli.deresearchgate.net

For thiazole derivatives, QSAR models have been successfully developed to predict a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects. excli.delaccei.orgsemanticscholar.org Once a statistically robust and validated QSAR model is established, it can be used to predict the biological activity of new, yet-to-be-synthesized thiazole derivatives, including analogs of this compound. excli.denih.gov This predictive capability allows researchers to prioritize the synthesis of compounds that are most likely to be active, thereby saving significant time and resources. nih.gov

Correlation with Structural Descriptors

The power of a QSAR model lies in its ability to identify the key structural features, or descriptors, that govern biological activity. excli.de These descriptors can be categorized into several types, including electronic (e.g., atomic charges, electronegativity), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices). nih.govresearchgate.net

In various QSAR studies on thiazole derivatives, descriptors found to be important include:

Electronic Descriptors : Atomic charges, Sanderson's electronegativity, and dipole moment have been shown to influence activity, highlighting the importance of electrostatic interactions in ligand-receptor binding. nih.gov

Steric/Topological Descriptors : Parameters related to molecular size, shape, and branching, such as atomic volume and various connectivity indices, often correlate with activity. nih.govsemanticscholar.org

Physicochemical Descriptors : Properties like polarizability and van der Waals volume have been identified as key influencers of antioxidant activities in thiazole derivatives. excli.de

By analyzing the QSAR equation, chemists can understand whether increasing or decreasing the value of a particular descriptor is likely to enhance biological activity. laccei.org This provides a rational basis for modifying the lead structure, for example, by adding specific substituents to alter its electronic or steric properties in a desired way.

| Descriptor Type | Example Descriptor | Physicochemical Interpretation |

|---|---|---|

| Electronic | MATSp5 | Moran autocorrelation descriptor related to atomic polarizabilities. nih.gov |

| Electronic | GATS5s | Geary autocorrelation descriptor related to atomic Sanderson electronegativities. laccei.org |

| Steric | VE2_Dzp | Verloop descriptor related to the shape and volume of the molecule. laccei.org |

| Topological | JGI4 | A 2D descriptor encoding information about molecular size and branching. laccei.org |

| Physicochemical | Polarizability | The ease with which the electron cloud can be distorted by an electric field. excli.de |

Integration of In Silico Tools in Drug Discovery and Design

The computational techniques described above are not used in isolation but are integrated into a comprehensive in silico workflow for drug discovery and design. ajpamc.com The process often begins with a lead compound, such as a biologically active thiazole derivative. nih.gov

Computational chemistry methods are first used to understand the lead's fundamental properties. niscpr.res.in Subsequently, QSAR modeling can be employed to identify the structural features essential for its activity. excli.de This knowledge guides the rational design of a virtual library of new analogs with modifications intended to enhance potency or improve other properties. semanticscholar.org The biological activities of these new designs can be predicted using the established QSAR model. semanticscholar.orgnih.gov

Promising candidates identified through this virtual screening process can then be subjected to more advanced computational studies, such as molecular docking, to simulate their binding to a specific biological target. nih.gov This integrated in silico approach allows for the rapid evaluation of numerous potential drug candidates before committing to their chemical synthesis and experimental testing, significantly streamlining the drug discovery pipeline. excli.deajpamc.com

Medicinal Chemistry and Lead Optimization Strategies

Design Principles for Novel 2-Aminothiazole (B372263) Derivatives

The design of new drug candidates based on the 2-aminothiazole core relies on established medicinal chemistry principles to create molecules with improved potency, selectivity, and pharmacokinetic profiles.

Rational design strategies are pivotal in guiding the synthesis of novel 2-aminothiazole derivatives. These approaches leverage an understanding of the target's structure and the molecule's structure-activity relationships (SAR) to create compounds with enhanced biological activity. nih.govresearchgate.net For instance, in the development of 5-Lipoxygenase (5-LOX) inhibitors, rationally designed conjugates of thiazole (B1198619) and thiourea (B124793) scaffolds were synthesized based on previously identified active compounds. nih.govresearchgate.net This led to the identification of inhibitors with activity superior to the commercial drug, Zileuton. nih.gov

Computational methods are a cornerstone of rational design. Molecular docking is used to predict the binding interactions of designed compounds with their biological targets, providing insights into their mechanism of action. researchgate.nettandfonline.com Quantitative Structure-Activity Relationship (QSAR) modeling helps to establish a mathematical correlation between the chemical structure and biological activity, guiding the design of more potent analogues. excli.de Structure-based optimization, guided by a binding model, was successfully used to develop a potent allosteric modulator of protein kinase CK2, improving the inhibitory concentration (IC₅₀) to the submicromolar range. researchgate.netnih.gov

The 2-aminothiazole scaffold offers multiple positions for chemical modification, primarily at the C2-amino group, the C4 position, and the C5 position. mdpi.comresearchgate.net This flexibility allows for the creation of vast and diverse chemical libraries to explore a wide range of biological targets. mdpi.comresearchgate.net

Derivatization strategies include:

N-substitution: The amino group at the C2 position is a key site for modification. Acylation or reaction with various chlorides can introduce different functionalities to modulate activity. mdpi.comnih.gov For example, converting the 2-amino group to a 2-amide has been a widely explored strategy. nih.gov

C4 and C5 Substitution: The introduction of various aryl, alkyl, or other functional groups at the C4 and C5 positions significantly influences the compound's properties. mdpi.comresearchgate.net In the pursuit of antimycobacterial agents, a range of substitutions at the 2-, 4-, and 5-positions were explored to modulate lipophilicity and hydrophilicity. researchgate.net

Bioisosteric Replacement: Another strategy to achieve scaffold diversity is bioisosterism, where a part of the molecule is replaced by another group with similar physical or chemical properties. The substitution of the 2-aminothiazole's sulfur atom with an oxygen to form a 2-aminooxazole is an example of this approach, aiming to improve properties like solubility and metabolic stability. acs.orgacs.org

Lead Compound Identification and Optimization

Following initial screening, hit compounds are subjected to a rigorous process of lead identification and optimization to improve their drug-like properties.

Once a lead compound is identified, medicinal chemists employ various strategies to enhance its potency and selectivity towards the intended biological target. This often involves iterative cycles of chemical synthesis and biological testing. The 2-aminothiazole moiety itself is often considered a "privileged structure" because it can be crucial for enhancing potency and selectivity by forming key interactions, such as hydrogen bonds, with the target protein. researchgate.net

For example, in the development of allosteric modulators for protein kinase CK2, structure-based optimization led to the identification of 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid, a compound with submicromolar potency (IC₅₀ = 0.6 µM). researchgate.netnih.gov Similarly, optimization of 2-aminothiazole derivatives as CCR4 antagonists led to potent and orally bioavailable compounds. nih.govmiddlebury.edu However, it is noteworthy that scaffold hopping does not always guarantee improvement; replacing a 2-aminopyridine (B139424) with a 2-aminothiazole in a series of neuronal nitric oxide synthase (nNOS) inhibitors resulted in a less potent compound. beilstein-journals.org

Table 1: Examples of Lead Optimization for Potency

| Target | Initial Scaffold/Hit | Optimized Compound | Potency | Reference |

| Protein Kinase CK2 | 4-(4-phenylthiazol-2-ylamino)benzoic acid scaffold | 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27) | IC₅₀ = 0.6 µM | researchgate.net, nih.gov |

| 5-Lipoxygenase (5-LOX) | 2-amino-4-aryl thiazole | Compound 2m | IC₅₀ = 0.9 ± 0.1 μM | nih.gov |

| Prion Protein (PrP) | General 2-aminothiazole hit | (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine (27) | EC₅₀ = 0.94 μM | acs.org |

A crucial aspect of lead optimization is tuning the molecule's pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME). A compound must not only be potent but also able to reach its target in the body in sufficient concentrations. asm.org

Optimization efforts for 2-aminothiazole derivatives have successfully yielded compounds with favorable in vivo properties. For antiprion agents, structure-activity relationship studies were undertaken to improve physicochemical properties, with a specific focus on achieving and sustaining high drug concentrations in the brain. acs.org This effort led to orally absorbed compounds that reached significant brain concentrations in mice. acs.org In the development of Hec1/Nek2 inhibitors for cancer, optimization of a 4-aryl-N-arylcarbonyl-2-aminothiazole scaffold resulted in a compound with high intravenous exposure (AUC) in rats and significant in vivo antitumor activity in mouse xenograft models. acs.org

Development of Chemical Libraries and High-Throughput Screening

The discovery of novel 2-aminothiazole-based therapeutic leads often begins with the screening of large collections of compounds. The development of diverse chemical libraries is therefore a critical first step. asm.org A combinatorial library approach has been used to synthesize series of 2-aminothiazole salts to explore their properties. acs.org

High-throughput screening (HTS) allows for the rapid assessment of thousands of compounds for their activity against a specific biological target. asm.orgnih.gov For example, a screen of a library containing approximately 10,000 diverse small molecules was used to identify inhibitors of prion formation. asm.orgnih.govscilit.com This HTS campaign identified 121 compounds that reduced pathogenic prion protein (PrPSc) levels, and subsequent analysis highlighted four chemical scaffolds for further optimization, with 2-aminothiazoles being a prominent class due to their lead-like characteristics and tractable chemistry. asm.orgscilit.com

While HTS is a powerful tool, the 2-aminothiazole scaffold has been identified as a "promiscuous" frequent hitter in both HTS and fragment-based drug discovery (FBDD) settings. nih.govacs.orgmonash.edu This means that compounds containing this scaffold can show activity in numerous assays, which may be due to non-specific interactions rather than specific binding to the target. researchgate.net Therefore, hits from HTS campaigns require careful validation through orthogonal assays to confirm their mode of action and rule out false positives. researchgate.net

Table 2: High-Throughput Screening for 2-Aminothiazole Leads

| Target | Library Size | Screening Method | Key Finding | Reference |

| Prion Protein (PrP) | ~10,000 compounds | ELISA-based PrPSc reduction assay | Identified 121 hits, with 2-aminothiazoles as a promising scaffold for optimization. | asm.org, scilit.com, nih.gov |

| Various protein targets | Academic fragment library & HTS libraries | Biophysical binding assays | 4-phenylthiazol-2-amine was a hit in 14/14 screens, highlighting the scaffold's promiscuity. | nih.gov, acs.org |

Future Directions and Research Perspectives

Emerging Synthetic Routes and Green Chemistry Methodologies

The synthesis of 2-aminothiazole (B372263) derivatives has traditionally relied on the Hantzsch thiazole (B1198619) synthesis, a method that, while effective, often involves harsh reagents and lachrymatory intermediates like α-haloketones. clockss.orgorganic-chemistry.org The future of synthesizing compounds like 2-amino-5-(2-thienylmethyl)thiazole is increasingly geared towards greener, more efficient, and sustainable methodologies.

Recent advancements have seen the rise of one-pot synthesis procedures, which streamline the process by avoiding the isolation and purification of intermediates. clockss.org These methods not only improve efficiency but also reduce waste. Green chemistry approaches are gaining significant traction, with researchers exploring the use of environmentally benign solvents and catalysts. For instance, lactic acid has been successfully employed as both a biodegradable solvent and catalyst in the tandem one-pot synthesis of 2-aminothiazole derivatives. tandfonline.com Similarly, deep eutectic solvents (DES), which are inexpensive and biodegradable, have been utilized as effective reaction media for catalyst-free, three-component synthesis of these scaffolds. academie-sciences.fr

The use of alternative energy sources such as microwave irradiation and ultrasound is also becoming more prevalent. nih.gov Microwave-assisted synthesis, in particular, has been shown to significantly shorten reaction times, often from hours to minutes, while improving product yields. clockss.orgorganic-chemistry.orgjusst.org Another innovative and green approach involves the use of a magnetically separable nanocatalyst, which simplifies product purification and allows for catalyst recycling. nih.gov For example, a novel multifunctional ionic liquid nanocatalyst based on zeolite-Y has been developed for the one-pot synthesis of 2-aminothiazoles, replacing toxic reagents like iodine with safer alternatives like trichloroisocyanuric acid (TCCA). nih.govrsc.org

These emerging synthetic strategies offer a glimpse into a future where the production of this compound and its analogs is not only more efficient but also more environmentally responsible.

Exploration of Novel Biological Targets and Undiscovered Activities

The 2-aminothiazole core is a well-established pharmacophore present in numerous approved drugs and is known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govmdpi.comnih.govresearchgate.net However, the full therapeutic potential of this compound and its derivatives remains an active area of exploration.

Future research will likely focus on identifying novel biological targets for these compounds. The structural versatility of the 2-aminothiazole scaffold allows for the synthesis of large libraries of derivatives, which can be screened against a wide array of biological targets. nih.govnih.gov For instance, derivatives have shown promise as inhibitors of enzymes crucial for cancer cell proliferation, such as Aurora kinases and checkpoint kinase 1 (CHK1). mdpi.comnih.govnih.gov Recent studies have also identified 2-aminothiazole derivatives as potential inhibitors of Hec1/Nek2, a critical target in cancer therapy. nih.gov

Beyond cancer, there is significant potential for discovering new applications. Researchers are investigating 2-aminothiazole derivatives for their activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. nih.govnih.govresearchgate.net One study found that a 2-aminothiazole derivative, UPAR-174, acts as an efflux inhibitor in M. tuberculosis, dissipating the membrane potential and causing ATP depletion, which represents a novel strategy to combat drug-resistant tuberculosis. nih.gov Furthermore, the anti-prion activity of some 2-aminothiazole derivatives is being explored, suggesting a potential role in treating neurodegenerative diseases. nih.gov The broad biological profile of this class of compounds, including antiviral and antioxidant activities, underscores the vast, yet-to-be-tapped therapeutic potential. nih.govmdpi.com

Advanced Computational Approaches in Drug Design and Prediction

The integration of computational tools has become indispensable in modern drug discovery, enabling a more rational and efficient design of new therapeutic agents. For this compound and its analogs, advanced computational approaches are poised to play a pivotal role in predicting their biological activities and optimizing their structures.

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for correlating the chemical structure of compounds with their biological activity. nih.gov By developing QSAR models, researchers can predict the activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.govtandfonline.com For example, QSAR studies on 2-aminothiazole derivatives have been used to design potent inhibitors of Hec1/Nek2 and Aurora kinases. nih.govtandfonline.comacs.org These models often highlight key molecular descriptors, such as atomic volume, charges, and electronegativity, that are crucial for activity. nih.gov

Molecular docking is another critical computational technique that allows for the visualization and analysis of the interactions between a small molecule and its protein target at the atomic level. researchgate.netresearchgate.net This insight is invaluable for understanding the mechanism of action and for designing modifications to improve binding affinity and selectivity. rsc.org Docking studies have been successfully applied to understand the binding of 2-aminothiazole derivatives to various targets, including bacterial proteins and cancer-related kinases. researchgate.netrsc.org

Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is becoming increasingly important for identifying potential liabilities early in the drug discovery process. jusst.org By computationally assessing the pharmacokinetic and toxicological properties of virtual compounds, researchers can focus their synthetic efforts on molecules with a higher probability of success in later stages of development.

| Computational Technique | Application in 2-Aminothiazole Research | Key Insights |

| QSAR | Predicting anti-cancer and anti-prion activity. nih.govnih.govtandfonline.com | Identifies key structural features influencing biological activity. |

| Molecular Docking | Investigating binding modes with protein targets like kinases and bacterial enzymes. researchgate.netrsc.org | Elucidates ligand-protein interactions and guides lead optimization. |

| ADMET Prediction | Assessing drug-likeness and potential toxicity of new derivatives. jusst.org | Helps in early-stage filtering of compounds with unfavorable properties. |

| Molecular Dynamics | Simulating the dynamic behavior and stability of ligand-protein complexes. tandfonline.com | Provides a more realistic model of the biological system. |

Synergistic Integration of Synthetic Chemistry and Computational Biology

The true power of future research on this compound lies in the synergistic integration of synthetic chemistry and computational biology. This interdisciplinary approach creates a powerful feedback loop where computational predictions guide synthetic efforts, and experimental results refine computational models.

The process often begins with the in silico design of novel derivatives based on the structure of a known target or guided by QSAR models. cdnsciencepub.com These virtual compounds are then screened for their predicted activity, binding affinity, and ADMET properties. nih.govtandfonline.com The most promising candidates are then synthesized in the laboratory. The biological activity of these newly synthesized compounds is subsequently evaluated through in vitro and in vivo assays.

This experimental data is then used to validate and refine the initial computational models, leading to more accurate predictions in the next iteration of design. This iterative cycle of design, synthesis, and testing accelerates the drug discovery process, making it more efficient and cost-effective.

A comprehensive study on azo-thiazole derivatives exemplifies this synergy, where synthesis and characterization were complemented by computational insights into their bioactivity and physicochemical properties using platforms like PASS and pkCSM. rsc.org Similarly, the development of novel 2-aminothiazole analogs as nicotinamide (B372718) phosphoribosyltransferase (Nampt) activators involved both chemical synthesis and in silico docking studies to understand their mechanism of action. cdnsciencepub.com This integrated approach not only facilitates the discovery of potent and selective drug candidates but also deepens our understanding of the underlying structure-activity relationships.

常见问题

Q. Key Findings :

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acetylation | Ac₂O, 60–70°C, solvent-free | 85–90 | |

| Benzoylation | Benzoyl chloride, pyridine, RT | 75–80 |

Basic: How is structural elucidation of this compound derivatives performed?

Q. Methodological Approach :

Q. Key Considerations :

- Use deuterated solvents (e.g., CF₃COOD) to resolve NH proton signals .

- Compare spectral data with computational predictions for validation.

Advanced: How can researchers address discrepancies between in vitro and in vivo antioxidant activity data?

Q. Methodological Approach :

- Dose-response studies : Evaluate compounds at multiple concentrations (e.g., 50 mg/kg vs. 100 mg/kg) to identify non-linear effects .

- Enzyme-specific assays : Measure liver function enzymes (e.g., ALT, AST) to differentiate compound toxicity from true antioxidant activity .

- Statistical rigor : Use ANOVA with p < 0.05 thresholds to validate significance .

Q. Key Findings :

- In vivo studies show dose-dependent increases in antioxidant enzymes (e.g., SOD, CAT) at 100 mg/kg, while in vitro DPPH assays may plateau due to solubility limits .

Advanced: How do electrophilic substitutions at the amino group influence bioactivity?

Q. Methodological Approach :

- Functionalization : React the amino group with acetic anhydride, benzoyl chloride, or chloroacetyl chloride to generate derivatives .

- Bioactivity screening : Test derivatives against cancer cell lines (e.g., MCF-7, HT-29) and antioxidant models (e.g., DPPH scavenging) .

Q. Key Findings :

- N-Acetylated derivatives exhibit enhanced solubility and moderate cytotoxicity (IC₅₀ = 12–18 µM) .

- Chloroacetyl derivatives show higher electrophilicity, correlating with improved antioxidant activity (EC₅₀ = 8.5 µM) .

Experimental Design: What factors are critical for synthesizing thiazole-containing polyimides?

Q. Methodological Approach :

- Monomer selection : Use aromatic dianhydrides (e.g., pyromellitic dianhydride) for thermal stability .

- Polycondensation conditions : High-temperature (180–200°C), inert atmosphere (N₂), and catalysts (e.g., isoquinoline) .

Q. Key Parameters :

| Property | Value Range | Reference |

|---|---|---|

| Glass transition (Tg) | 250–280°C | |

| Dielectric constant | 2.8–3.2 |

Data Contradiction: How can conflicting thermal stability data in thiazole-based polymers be resolved?

Q. Methodological Approach :

- Standardize testing protocols : Use TGA under identical heating rates (e.g., 10°C/min in N₂) .

- Control polymer chain length : Gel permeation chromatography (GPC) ensures consistent molecular weights .

Q. Case Study :

- Polyimides from APPT show Tg = 275°C in one study but 240°C in another. Discrepancies may arise from residual solvents or incomplete imidization .

Advanced: What mechanistic insights explain the antimicrobial activity of thiazole derivatives?

Q. Methodological Approach :

Q. Key Findings :

- Thiazole derivatives inhibit Candida spp. by binding to CYP51 (docking score = −9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。